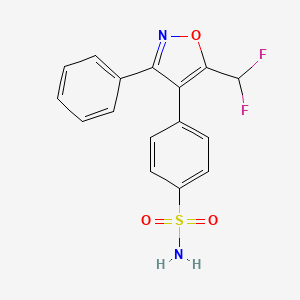
COX-2 Inhibitor II
Übersicht
Beschreibung
COX-2 Inhibitor II is a chemical compound that has gained immense popularity in the field of scientific research. It is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of prostaglandins, a group of lipid molecules that regulate various physiological processes. COX-2 Inhibitor II has been extensively used in the laboratory to investigate the role of COX-2 in various diseases and to develop novel therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
COX-2 and Cancer Prevention
COX-2 inhibitors show promise in cancer prevention, particularly in colorectal cancer (CRC). Observational and randomized controlled studies have demonstrated the protective effects of COX-2 inhibitors against CRCs. This is attributed to the overexpression of COX-2 in early and advanced CRC tissues, which correlates with poor prognosis. Experimental studies have thus identified COX-2 as an important player in carcinogenesis, with selective COX-2 inhibitors approved as adjunctive therapy for patients with familial polyposis and being evaluated for use in wider populations (Brown & DuBois, 2005).
Impact on Adipocyte Differentiation
Selective COX-2 inhibitors have been shown to impair adipocyte differentiation. This inhibition occurs during the early clonal expansion phase, limiting cell cycle reentry required for terminal adipocyte differentiation. This finding suggests that modulating COX-2 enzyme activity via selective inhibitors might offer new perspectives in controlling obesity and related metabolic diseases (Fajas, Miard, Briggs, & Auwerx, 2003).
COX-2 Inhibitors in Breast Cancer Management
COX-2 inhibitors are considered potential therapeutic agents in managing breast cancer. Their role in inhibiting carcinogenesis and the molecular mechanisms behind COX-2 expression in breast cancer are of significant interest. Research suggests that COX-2 inhibitors can impact the biochemical pathways in cancer cells, thus providing a novel approach to cancer treatment (Regulski et al., 2016).
Application in Predicting COX-2 Inhibitory Activity
Recent studies have aimed to identify amino acid clusters in COX-2 that can accurately predict its inhibitory activity. This approach is crucial in screening and predicting the efficacy of COX-2 inhibitors and holds potential for the development of new therapeutic agents (Chaudhary & Aparoy, 2020).
Role in Epilepsy Management
Emerging research indicates the potential use of COX-2 inhibitors in epilepsy management. This stems from the role of neuroinflammation in epilepsy and the increased expression of COX-2 during seizures. COX-2 inhibitors might serve as a neurotherapeutic target, offering new strategies for epilepsy treatment (Rawat, Kukal, Dahiya, & Kukreti, 2019).
Eigenschaften
IUPAC Name |
4-[5-(difluoromethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c17-16(18)15-13(10-6-8-12(9-7-10)24(19,21)22)14(20-23-15)11-4-2-1-3-5-11/h1-9,16H,(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSOGWILWKEIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437825 | |
| Record name | COX-2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
COX-2 Inhibitor II | |
CAS RN |
181696-33-3 | |
| Record name | COX-2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions using a COX-2 inhibitor to investigate the role of different suppressive factors in myeloid-derived suppressor cell (MDSC) function. Why was a COX-2 inhibitor included in this study on atherosclerosis?
A1: Atherosclerosis, while primarily driven by lipid accumulation, involves chronic inflammation within the artery walls. Cyclooxygenase-2 (COX-2) is an enzyme involved in the production of prostaglandins, which are lipid mediators that play a role in inflammation []. Previous research has suggested a potential link between COX-2 activity and the progression of atherosclerosis. Therefore, including a COX-2 inhibitor in this study likely aimed to investigate whether prostaglandins, produced downstream of COX-2, contribute to the suppressive function of MDSCs in the context of atherosclerosis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




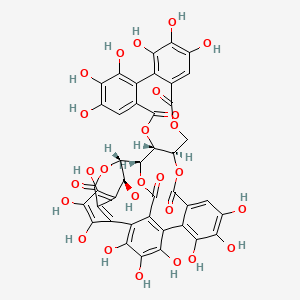
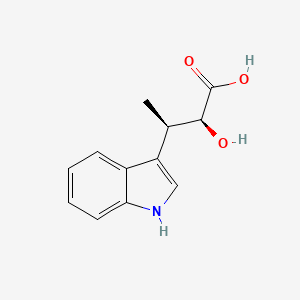
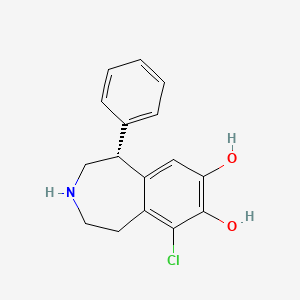
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)

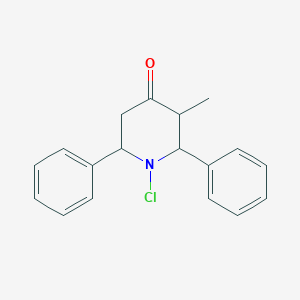
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]adenosine](/img/structure/B1254133.png)
![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)
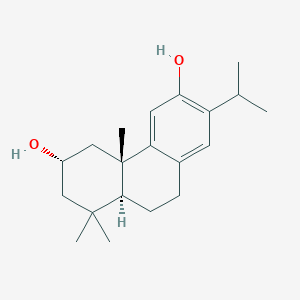

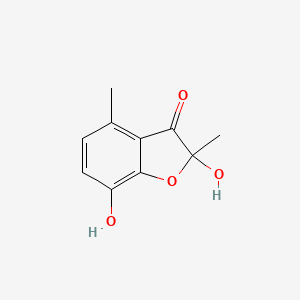
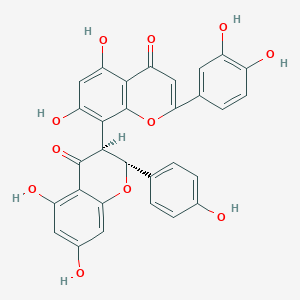
![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)